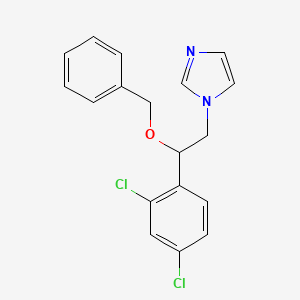
2,4,6-三溴苯酚-1,2,3,4,5,6-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tribromophenol (TBP) is a brominated derivative of phenol . It is used as a fungicide, as a wood preservative, and an intermediate in the preparation of flame retardants .
Synthesis Analysis
TBP can be prepared by the controlled reaction of elemental bromine with phenol . It is also known to undergo oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin .Molecular Structure Analysis
The molecular formula of TBP is C6H3Br3O . The IUPAC Standard InChI is InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H .Chemical Reactions Analysis
TBP undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .Physical And Chemical Properties Analysis
TBP is a white needle-shaped into prismatic crystals with a penetrating bromine odor . It is slightly soluble in water . The melting point is 95.5 °C (203.9 °F; 368.6 K) and the boiling point is 244 °C (471 °F; 517 K) .科学研究应用
环境浓度和毒理学
研究强调了 2,4,6-三溴苯酚在环境中的普遍存在,因为它被用作溴化阻燃剂合成中的中间体、杀虫剂以及海洋生物的天然产物。尽管它广泛存在,但对它的毒代动力学和毒力学的理解仍存在明显差距,这表明有必要在这些领域进行进一步的研究。由于引入了新的阻燃剂,这些阻燃剂会降解成三溴苯酚,因此该化合物的相关性得以维持,这强调了它在水生基质、室内灰尘和食品中的持久性,这对人类接触具有重要意义 (Koch & Sures,2018)。
转化和降解
对与三溴苯酚密切相关的四溴双酚 A (TBBPA) 及其衍生物的研究已经确定了 100 多种降解产物和代谢物,主要是溴化程度较低的化合物。这表明脱溴和 β-断裂是 TBBPA 转化/降解的主要途径,这表明类似的途径可能与三溴苯酚衍生物有关。这些发现强调了溴化阻燃剂的环境行为及其生态和健康风险,这可能与三溴苯酚衍生物相关的担忧相平行 (Liu 等人,2018)。
分析和诊断应用
在临床科学中使用稳定同位素,包括 13C 标记的化合物,已经重新兴起,特别是用于诊断和研究代谢途径。这种方法为患者提供了安全优势,并且适用于临床问题,可能与研究 2,4,6-三溴苯酚-1,2,3,4,5,6-13C6 以了解其代谢过程和环境归宿相一致 (Halliday & Rennie,1982)。
作用机制
Target of Action
The primary target of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is the thyroid hormone-binding protein . This protein likely transports thyroxine from the bloodstream to the brain .
Mode of Action
The hydroxyl group in 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 activates the benzene ring by increasing the electron density, especially at carbons 2, 4, and 6 . This makes it more reactive to electrophiles, leading to the substitution of three hydrogen atoms by bromines .
Biochemical Pathways
2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20-tetrakis (4-carboxyphenyl) porphyrin . It is also degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.
Result of Action
It is known that microbial metabolism in products treated with 2,4,6-tribromophenol-1,2,3,4,5,6-13c6 can produce 2,4,6-tribromoanisole (tba), which has a distinct musty smell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6. For instance, the compound has been identified in ocean sediments as a metabolite of marine fauna . Furthermore, it is used as a fungicide and wood preservative , suggesting that its action can be influenced by the presence of fungi and the type of wood it is applied to.
安全和危害
未来方向
属性
IUPAC Name |
2,4,6-tribromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWWXRFVMJHFBN-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Br)O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride](/img/structure/B568812.png)


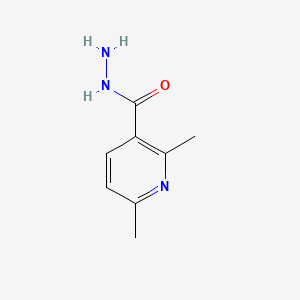
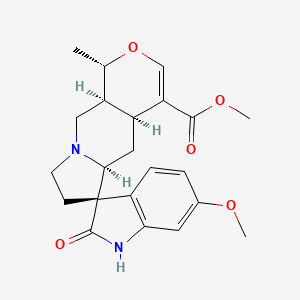
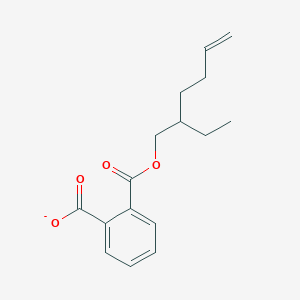
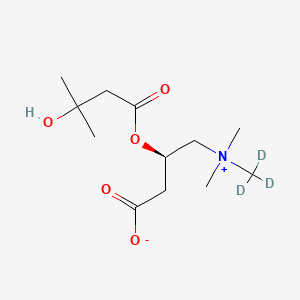
![(1R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B568827.png)
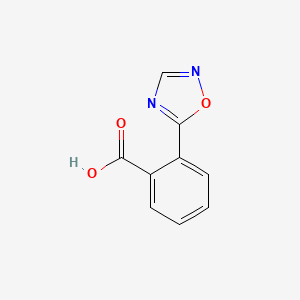

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)
![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)
